4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Overview
Description
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a methoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .
Mode of Action
this compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, thereby inhibiting its activity . This results in a reduction of thrombin generation, indirectly inhibiting platelet aggregation .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, specifically the conversion of prothrombin to thrombin . This leads to a decrease in thrombin generation and subsequently reduces the formation of fibrin clots .
Pharmacokinetics
this compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by this compound leads to a reduction in thrombin generation . This results in a decrease in platelet aggregation and fibrin clot formation, thereby reducing the risk of thromboembolic events .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which may impact its absorption and distribution . Additionally, the presence of other drugs can lead to drug-drug interactions, potentially affecting the compound’s pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated, carbonylated, and halogenated derivatives, which can further be utilized in various synthetic applications .
Scientific Research Applications
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: shares structural similarities with other thieno[3,2-c]pyridine derivatives and pyrazolo[4,3-c]pyridines.
Pyrrolidine derivatives: These compounds also feature a five-membered ring and are known for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which can significantly influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-16-11-4-2-10(3-5-11)14-12-7-9-17-13(12)6-8-15-14/h2-5,7,9,14-15H,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMKEDMYYJQGRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371588 | |
Record name | 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213462-19-2 | |
Record name | 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.